5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one
Overview
Description
5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "Xanthohumol" and is a flavonoid found in the hop plant.
Scientific Research Applications
Green Synthesis of Angular Pentacyclic Compounds
Photo-reorganization of Chromenones :A study highlighted a green synthesis approach through the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, leading to the formation of angular pentacyclic compounds. This method represents a convenient synthesis of benzothiophene-fused xanthenone derivatives without specific or toxic reagents (Dalai, Khanna, Kumar, & Kamboj, 2017).
Novel Synthesis Approaches
Catalyst-Free Synthesis :Another research introduced a catalyst-free, one-pot synthesis of diverse 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions. This approach underscores the mild reaction conditions and eco-friendliness of the synthesis process, offering a pathway to pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).
Pharmaceutical Applications
Antibacterial Evaluation :A study focused on the one-pot synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones, which were evaluated for their antibacterial activity. This research indicates the potential of such compounds in developing new antibacterial agents (Velpula et al., 2015).
Antimicrobial and Antifungal Activities
Novel Antimicrobial Compounds :Research into the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones demonstrated significant antimicrobial and antifungal activities, underscoring the potential of these compounds in medicinal chemistry (Mandala et al., 2013).
Exploration of New Organic Scaffolds
Novel Organic Compounds :A synthesis study yielded new organic scaffolds, such as benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, exhibiting antitumor activity. This research offers insights into the design and mechanism of action of new anticancer agents (Tian et al., 2014).
Properties
IUPAC Name |
5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c1-14-7-21(27-12-16-9-19-20(11-18(16)25)29-13-28-19)24-17(15-5-3-2-4-6-15)10-23(26)30-22(24)8-14/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKOEODFRGXWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC5=C(C=C4Cl)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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